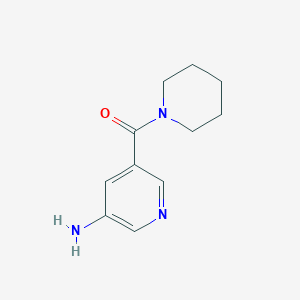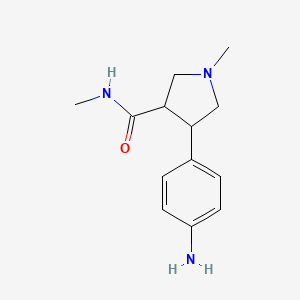
4-(4-Aminophenyl)-N,1-dimethylpyrrolidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Aminophenyl)-N,1-dimethylpyrrolidine-3-carboxamide is a compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound features an aminophenyl group attached to a dimethylpyrrolidine carboxamide, making it a versatile molecule for research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Aminophenyl)-N,1-dimethylpyrrolidine-3-carboxamide typically involves the reaction of 4-aminophenyl derivatives with dimethylpyrrolidine carboxylic acid. The process often includes steps such as nitration, reduction, and amide formation. Common reagents used in these reactions include nitrating agents, reducing agents like iron or catalytic hydrogenation, and coupling agents for amide bond formation .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process and reduce costs.
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-Aminophenyl)-N,1-dimethylpyrrolidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The aminophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or hydroxylamines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are frequently used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens, sulfonyl chlorides, and nitrating agents.
Major Products Formed
The major products formed from these reactions include nitroso derivatives, nitro derivatives, substituted aromatic compounds, and various amine derivatives .
Applications De Recherche Scientifique
4-(4-Aminophenyl)-N,1-dimethylpyrrolidine-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Biology: Employed in the study of enzyme interactions and as a probe for biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties
Mécanisme D'action
The mechanism of action of 4-(4-Aminophenyl)-N,1-dimethylpyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The aminophenyl group can interact with enzymes and receptors, modulating their activity. This compound may also participate in redox reactions, influencing cellular processes and signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Aminophenyl disulfide: Shares the aminophenyl group but differs in its disulfide linkage.
4-Aminothiophenol: Contains an aminophenyl group with a thiol functionality.
2-(4-Aminophenyl)benzothiazole: Features an aminophenyl group attached to a benzothiazole ring
Uniqueness
4-(4-Aminophenyl)-N,1-dimethylpyrrolidine-3-carboxamide is unique due to its combination of the aminophenyl group with a dimethylpyrrolidine carboxamide structure. This unique arrangement imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Propriétés
Formule moléculaire |
C13H19N3O |
|---|---|
Poids moléculaire |
233.31 g/mol |
Nom IUPAC |
4-(4-aminophenyl)-N,1-dimethylpyrrolidine-3-carboxamide |
InChI |
InChI=1S/C13H19N3O/c1-15-13(17)12-8-16(2)7-11(12)9-3-5-10(14)6-4-9/h3-6,11-12H,7-8,14H2,1-2H3,(H,15,17) |
Clé InChI |
QKLQLSZZCQLFTP-UHFFFAOYSA-N |
SMILES canonique |
CNC(=O)C1CN(CC1C2=CC=C(C=C2)N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



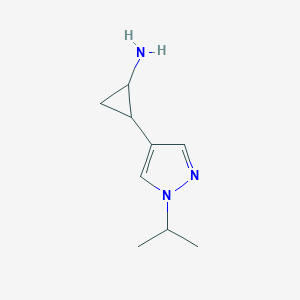
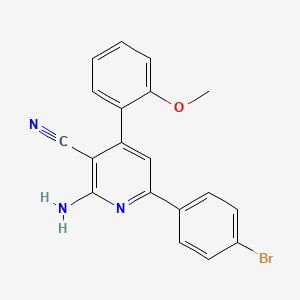

![4-((4-Oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-3-yl)methyl)benzoic acid](/img/structure/B11781570.png)


![3-(2-Aminoethyl)-7-methyl-4H-pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B11781584.png)


![(4-Amino-7-(ethylthio)-[1,2,4]triazolo[5,1-c][1,2,4]triazin-3-yl)(phenyl)methanone](/img/structure/B11781599.png)
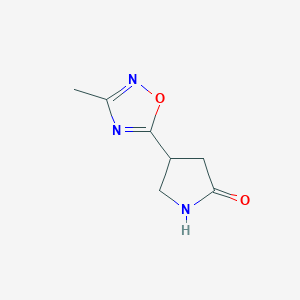
![2-(Difluoromethoxy)-4-iodobenzo[d]oxazole](/img/structure/B11781610.png)
